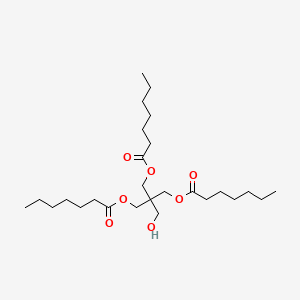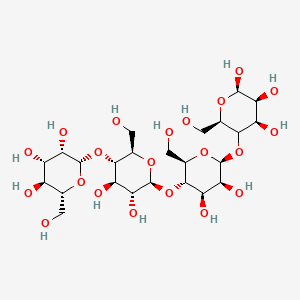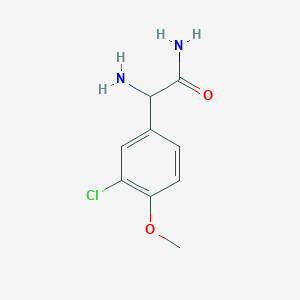
1,2,2-Trimethyl-3-phenylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethyl-3-phenylpropyl acetate is an organic compound with the molecular formula C14H20O2. It is also known by its IUPAC name, (3,3-dimethyl-4-phenylbutan-2-yl) acetate. This compound is a member of the heterocyclic organic compounds category and is primarily used for research purposes .
Vorbereitungsmethoden
1,2,2-Trimethyl-3-phenylpropyl acetate can be synthesized through various methods. One common approach involves the esterification of 1,2,2-trimethyl-3-phenylpropanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial production methods may involve the use of microbial biotransformations. For example, optically pure 2-methyl-3-phenyl-1-propanol can be prepared using microbial biotransformations starting from prochiral or racemic substrates. This intermediate can then be esterified to produce this compound .
Analyse Chemischer Reaktionen
1,2,2-Trimethyl-3-phenylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the acetate group to an alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives. Common reagents include alkyl halides and nucleophiles like hydroxide ions (OH-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1,2,2-trimethyl-3-phenylpropanoic acid .
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethyl-3-phenylpropyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and microbial biotransformations.
Medicine: Research into its potential pharmacological properties and interactions with biological targets is ongoing.
Wirkmechanismus
The mechanism of action of 1,2,2-trimethyl-3-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released alcohol can then participate in further biochemical reactions, depending on the cellular context .
Vergleich Mit ähnlichen Verbindungen
1,2,2-Trimethyl-3-phenylpropyl acetate can be compared with other similar compounds, such as:
3-Phenylpropyl acetate: This compound has a similar structure but lacks the additional methyl groups present in this compound.
2-Methyl-3-phenylpropanoic acid: This compound is an oxidation product of this compound and has different chemical properties due to the presence of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural features, which can affect its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
72727-62-9 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(3,3-dimethyl-4-phenylbutan-2-yl) acetate |
InChI |
InChI=1S/C14H20O2/c1-11(16-12(2)15)14(3,4)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |
InChI-Schlüssel |
QLKMBJWEWZIWQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)CC1=CC=CC=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
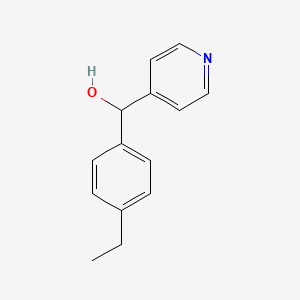

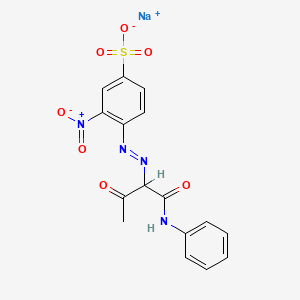
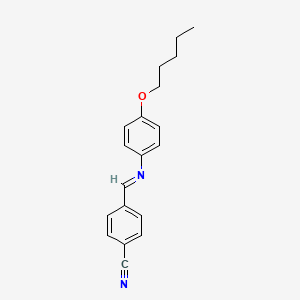
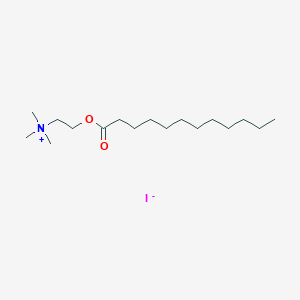

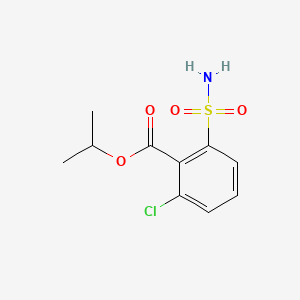
![2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride](/img/structure/B13761552.png)
